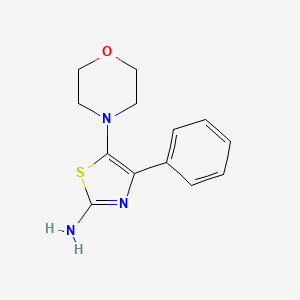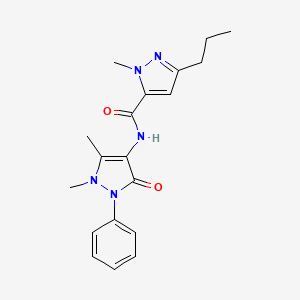![molecular formula C19H13N7O2 B11051264 2-[2,2-Dicyano-1-(propan-2-ylamino)ethenyl]-3-(3-nitrophenyl)cyclopropane-1,1,2-tricarbonitrile](/img/structure/B11051264.png)
2-[2,2-Dicyano-1-(propan-2-ylamino)ethenyl]-3-(3-nitrophenyl)cyclopropane-1,1,2-tricarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2,2-Dicyano-1-(propan-2-ylamino)ethenyl]-3-(3-nitrophenyl)cyclopropane-1,1,2-tricarbonitrile is a complex organic compound with a unique structure that includes multiple cyano groups, a nitrophenyl group, and a cyclopropane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,2-Dicyano-1-(propan-2-ylamino)ethenyl]-3-(3-nitrophenyl)cyclopropane-1,1,2-tricarbonitrile typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclopropane ring, introduction of the cyano groups, and the attachment of the nitrophenyl group. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to ensure consistent quality and high yield. The use of advanced purification methods, such as chromatography and recrystallization, is essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-[2,2-Dicyano-1-(propan-2-ylamino)ethenyl]-3-(3-nitrophenyl)cyclopropane-1,1,2-tricarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form new products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
2-[2,2-Dicyano-1-(propan-2-ylamino)ethenyl]-3-(3-nitrophenyl)cyclopropane-1,1,2-tricarbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism by which 2-[2,2-Dicyano-1-(propan-2-ylamino)ethenyl]-3-(3-nitrophenyl)cyclopropane-1,1,2-tricarbonitrile exerts its effects involves interactions with specific molecular targets. These interactions can influence various pathways, leading to changes in cellular functions. The exact molecular targets and pathways are still under investigation, but they may include enzymes, receptors, and other proteins involved in critical biological processes.
Propiedades
Fórmula molecular |
C19H13N7O2 |
|---|---|
Peso molecular |
371.4 g/mol |
Nombre IUPAC |
2-[2,2-dicyano-1-(propan-2-ylamino)ethenyl]-3-(3-nitrophenyl)cyclopropane-1,1,2-tricarbonitrile |
InChI |
InChI=1S/C19H13N7O2/c1-12(2)25-17(14(7-20)8-21)19(11-24)16(18(19,9-22)10-23)13-4-3-5-15(6-13)26(27)28/h3-6,12,16,25H,1-2H3 |
Clave InChI |
BEFGDEWGNRZEOL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC(=C(C#N)C#N)C1(C(C1(C#N)C#N)C2=CC(=CC=C2)[N+](=O)[O-])C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(4-bromo-1H-pyrazol-3-yl)-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11051183.png)

![8H-Cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine, 9,10-dihydro-2-(2-thienyl)-](/img/structure/B11051201.png)
![6-(4-Bromophenyl)-3-(3-thienyl)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole](/img/structure/B11051204.png)


![5-(2-chlorophenyl)-6-[3-(dimethylamino)propyl]-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11051219.png)
![6-(4-Methoxyphenyl)-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B11051220.png)


![3-{1-[3-(Cyclohex-1-en-1-yl)prop-2-yn-1-yl]piperidin-2-yl}pyridine](/img/structure/B11051235.png)
![N-[(4-{3-[(4-bromophenyl)carbonyl]-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}phenyl)sulfonyl]acetamide](/img/structure/B11051240.png)
![(1R,2R,5S)-2-[3-(4-amino-1,2,5-oxadiazol-3-yl)-4-ethyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one (non-preferred name)](/img/structure/B11051243.png)
![3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide](/img/structure/B11051248.png)